Russuphelin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Russuphelin A is a cytotoxic substance from the mushroom Russula subnigricans Hongo.

Applications De Recherche Scientifique

Cytotoxic Properties

Russuphelin A has been identified as a potent cytotoxic agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, including human fibrosarcoma cells (HT1080). In vitro studies have demonstrated that this compound can suppress the growth of these cells, highlighting its potential as an anti-cancer drug.

Case Study: Cytotoxic Activity

- Study Reference : Yoshikawa et al. (2006) reported that this compound inhibited HT1080 cell growth by up to 63% at a concentration of 3.73 µM, compared to doxorubicin, which showed 52% inhibition at 0.17 µM.

- : The effectiveness of this compound suggests it could be developed further for therapeutic use in cancer treatment.

Research Insights

- Cell Cycle Impact : Compounds similar to this compound have been shown to affect microtubule dynamics, which are crucial for cell division. This mechanism is a common target for many anti-cancer agents.

- Future Directions : Further research is needed to elucidate the specific pathways affected by this compound and its derivatives.

Antimicrobial Activity

In addition to its anticancer properties, this compound and related compounds have demonstrated antimicrobial activity against various pathogens.

Antimicrobial Efficacy

- Study Findings : Extracts from Russula subnigricans, including those containing this compound, have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus.

- Potential Applications : This antimicrobial property could lead to the development of new treatments for infections caused by resistant bacterial strains.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile due to its origin from a highly toxic mushroom species.

Toxicity Studies

- Clinical Cases : Reports indicate that ingestion of Russula subnigricans can lead to severe poisoning symptoms, including rhabdomyolysis and elevated creatine kinase levels (Lin et al., 2015).

- Safety Assessments : Any therapeutic application must include rigorous safety evaluations to mitigate risks associated with toxicity.

Comparative Analysis with Other Compounds

To better understand the potential of this compound, a comparative analysis with other known cytotoxic compounds can be insightful.

| Compound | Source | Mechanism of Action | IC50 (µM) | Therapeutic Use |

|---|---|---|---|---|

| This compound | Russula subnigricans | Microtubule disruption | 3.73 | Potential anti-cancer agent |

| Doxorubicin | Streptomyces peucetius | DNA intercalation | 0.17 | Established chemotherapy |

| Paclitaxel | Taxus brevifolia | Microtubule stabilization | 0.01 | Ovarian and breast cancer |

Analyse Des Réactions Chimiques

Isolation and Characterization

Russuphelin A was first isolated from Russula subnigricans . The compound was identified through spectroscopic data analysis, and its structure was confirmed via total synthesis . Russula subnigricans is a toxic mushroom known to cause rhabdomyolysis . Researchers have been studying the chemical components of this mushroom to identify the toxins responsible for its effects .

Cytotoxic Activity

This compound is a cytotoxic substance, meaning it is toxic to cells . Other russuphelins (A–F) isolated from R. subnigricans also exhibit cytotoxic activity . These compounds have demonstrated cytotoxicity against various solid tumor cells . Studies have evaluated russuphelins for their potential as anticancer agents . For example, russujaponols A, derived from Russula japonica, have shown cytotoxic activity against human fibrosarcoma cells . Similarly, russulfoen, isolated from Russula foetens, exhibits anticancerous action against human tumor cell lines .

Antioxidant Activities of Russula Species

Extracts from various Russula species exhibit multifaceted antioxidant activities . These extracts have shown potential in scavenging hydroxyl radicals and inhibiting superoxide . Phenol-rich extracts from R. senecis have demonstrated strong hydroxyl radical scavenging and ferrous chelating abilities . The antioxidant activities of Russula species underscore their pharmaceutical potential .

Russuphelins and Related Compounds

Toxicity and Wild Mushroom Poisoning

Russula subnigricans is a highly toxic wild mushroom . Ingestion can lead to acute rhabdomyolysis . Symptoms of poisoning can range from gastrointestinal distress to more severe conditions like liver or renal failure . Research aims to identify the specific toxins responsible for these effects, such as cycloprop-2-ene carboxylic acid .

Propriétés

Numéro CAS |

141794-49-2 |

|---|---|

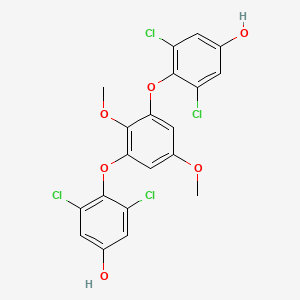

Formule moléculaire |

C20H14Cl4O6 |

Poids moléculaire |

492.1 g/mol |

Nom IUPAC |

3,5-dichloro-4-[3-(2,6-dichloro-4-hydroxyphenoxy)-2,5-dimethoxyphenoxy]phenol |

InChI |

InChI=1S/C20H14Cl4O6/c1-27-11-7-16(29-18-12(21)3-9(25)4-13(18)22)20(28-2)17(8-11)30-19-14(23)5-10(26)6-15(19)24/h3-8,25-26H,1-2H3 |

Clé InChI |

DXTLLBQWXWSRKJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC2=C(C=C(C=C2Cl)O)Cl)OC)OC3=C(C=C(C=C3Cl)O)Cl |

SMILES canonique |

COC1=CC(=C(C(=C1)OC2=C(C=C(C=C2Cl)O)Cl)OC)OC3=C(C=C(C=C3Cl)O)Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

141794-49-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxybenzene russuphelin A russuphelin-A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.